BenchChemオンラインストアへようこそ!

1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine

DPP-IV Inhibition Type 2 Diabetes Bipiperidine SAR

This compound features a structurally unique 1,4'-bipiperidine core with a 4-methoxy group on one piperidine ring and a (2,5-difluorophenyl)methanesulfonyl moiety on the other. This specific substitution pattern confers distinct conformational, electronic, and steric properties that cannot be replicated by generic bipiperidine analogs. In the absence of published SAR data, this compound is strictly for well-resourced medicinal chemistry programs capable of generating primary DPP-IV enzymatic assay data in-house. It may also serve as a high-purity reference standard for LC-MS/GC-MS method development. Do not substitute without direct comparative data.

Molecular Formula C18H26F2N2O3S
Molecular Weight 388.47
CAS No. 1705692-03-0
Cat. No. B2960611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine
CAS1705692-03-0
Molecular FormulaC18H26F2N2O3S
Molecular Weight388.47
Structural Identifiers
SMILESCOC1CCN(CC1)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
InChIInChI=1S/C18H26F2N2O3S/c1-25-17-6-8-21(9-7-17)16-4-10-22(11-5-16)26(23,24)13-14-12-15(19)2-3-18(14)20/h2-3,12,16-17H,4-11,13H2,1H3
InChIKeyZCLHHPGWTVWKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine (CAS 1705692-03-0): Procurement-Relevant Chemical Profile


1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine is a synthetic small molecule belonging to the bipiperidine class, characterized by a 1,4'-bipiperidine core functionalized with a 4-methoxy group and an N-sulfonylated (2,5-difluorophenyl)methanesulfonyl moiety . Its molecular formula is C18H26F2N2O3S, with a molecular weight of 388.47 g/mol . The compound is primarily listed in chemical vendor catalogs as a research-grade biochemical, with suggested applications in protease inhibition studies, notably as a potential Dipeptidyl Peptidase IV (DPP-IV) inhibitor . However, a comprehensive search of the peer-reviewed literature and patent databases reveals a critical absence of publicly available, quantitative comparative data for this specific compound against structural analogs or established reference standards.

Why Generic Substitution of 1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine is Scientifically Unsupported


In the absence of published quantitative structure-activity relationship (SAR) data, any attempt to substitute this compound with a generic bipiperidine analog or an alternative DPP-IV inhibitor scaffold for research purposes lacks a scientific basis. The specific substitution pattern—the 4-methoxy group on one piperidine ring and the (2,5-difluorophenyl)methanesulfonyl group on the other—is expected to confer distinct conformational, electronic, and steric properties that cannot be replicated by unsubstituted bipiperidine or other common DPP-IV pharmacophores . Without direct comparative data on target engagement, selectivity, or off-target profiles, the assumption of functional equivalence between this compound and any potential generic substitute is an unsubstantiated extrapolation . This guide therefore serves to highlight the current evidence gap and to caution against uninformed substitution.

Quantitative Differential Evidence for 1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine: A Critical Gap Analysis


Absence of Comparative Biological Activity Data Prevents Scientific Selection

No peer-reviewed study or patent was identified that provides a head-to-head comparison of the DPP-IV inhibitory activity (e.g., IC50) of 1'-[(2,5-difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine against a comparator compound such as sitagliptin, omarigliptin, or an unsubstituted bipiperidine core. Publicly available vendor annotations suggest potential DPP-IV activity, but no quantitative enzyme inhibition or cellular assay data were found for this exact compound . Consequently, claims of differentiation based on potency or selectivity cannot be substantiated.

DPP-IV Inhibition Type 2 Diabetes Bipiperidine SAR

Unavailable Selectivity Profile Against Related Proteases

A critical differentiator for DPP-IV inhibitors is selectivity over related dipeptidyl peptidases (e.g., DPP-8, DPP-9, FAP) to avoid preclinical toxicity. For example, omarigliptin demonstrates >10,000-fold selectivity for DPP-IV over DPP-8/9 . No such selectivity data exist for 1'-[(2,5-difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine. The absence of this safety-critical information renders it impossible to scientifically prefer this compound over well-characterized inhibitors with established selectivity windows.

DPP-IV Selectivity DPP-8 DPP-9 FAP

Lack of Physicochemical or ADME Differentiation Data

Even basic calculated or measured physicochemical properties such as logP, aqueous solubility, or microsomal stability are not publicly reported for this specific compound. For a procurement decision where ADME profile is crucial (e.g., selecting a probe for in vivo studies), the absence of comparative data on parameters like LogD, CYP inhibition, or plasma protein binding prevents any evidence-based differentiation from more characterized bipiperidine derivatives .

Lipophilicity Solubility Metabolic Stability Pharmacokinetics

Validated Application Scenarios for 1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine Based on Current Evidence


Exploratory Medicinal Chemistry for Novel DPP-IV Inhibitor Scaffolds

Given the structural novelty of this compound within the bipiperidine class, it may serve as a starting point for de novo DPP-IV inhibitor design . However, its use in this context is entirely untested. Researchers would need to generate all primary SAR data internally, making it suitable only for well-resourced medicinal chemistry programs with established DPP-IV enzymatic assays .

Chemical Biology Probe Development with Mandatory In-House Profiling

The compound could theoretically be explored as a chemical probe for DPP-IV biology, but its selectivity and potency must first be profiled in-house against a panel of related proteases (e.g., DPP-4, DPP-8, DPP-9, FAP) . Until such data are generated, its utility as a probe is nil. Procurement should be limited to groups capable of conducting this profiling .

Analytical Reference Standard for Mass Spectrometry Method Development

The compound may find use as a high-purity reference standard for LC-MS or GC-MS method development, particularly in studies analyzing metabolites or impurities of bipiperidine-containing pharmaceuticals . Its utility here hinges solely on its chemical purity and stability, for which vendor certificates of analysis should be rigorously reviewed .

Quote Request

Request a Quote for 1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.